5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine
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Overview
Description
5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines or reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-(trifluoromethyl)thiazol-2-amine
- 5-(4-Methylphenyl)-4-(trifluoromethyl)thiazol-2-amine
- 5-(4-Bromophenyl)-4-(trifluoromethyl)thiazol-2-amine
Uniqueness
5-(4-Chlorophenyl)-4-(trifluoromethyl)thiazol-2-amine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and potential applications. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H6ClF3N2S |
---|---|
Molecular Weight |
278.68 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2S/c11-6-3-1-5(2-4-6)7-8(10(12,13)14)16-9(15)17-7/h1-4H,(H2,15,16) |
InChI Key |
OBYYMZTWOKVUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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